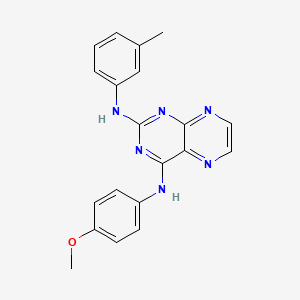
N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine, also known as 4-Methyl-3-methoxy-N-phenyl-pteridine-2,4-diamine or 4-MMPDA, is a synthetic pteridine compound with a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds and has been used in a number of biochemical and physiological studies. This review will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-MMPDA.
Wissenschaftliche Forschungsanwendungen
4-MMPDA has been used in a number of scientific research applications, including the synthesis of various compounds, such as 4-methoxy-3-methylphenylhydrazine and 4-methoxy-3-methylphenylhydrazine-2-carboxylic acid. It has also been used as a reagent in the synthesis of other compounds, such as 4-methoxy-3-methylphenylhydrazine-2-carboxylic acid ethyl ester and 4-methoxy-3-methylphenylhydrazine-2-carboxylic acid methyl ester. In addition, 4-MMPDA has been used in the synthesis of various polymers, such as poly(4-methoxy-3-methylphenylhydrazine-2-carboxylic acid) and poly(4-methoxy-3-methylphenylhydrazine-2-carboxylic acid ethyl ester).
Wirkmechanismus
4-MMPDA is believed to act as an agonist at the sigma-1 receptor, which is a type of G-protein coupled receptor (GPCR). It is thought to bind to the receptor and activate it, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
4-MMPDA has been shown to have a number of biochemical and physiological effects, including the inhibition of the enzyme monoamine oxidase A (MAO-A). This inhibition can lead to increased levels of serotonin, norepinephrine, and dopamine in the brain, which can have a number of beneficial effects, such as improved mood, improved cognition, and improved sleep. In addition, 4-MMPDA has been shown to have anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-MMPDA has a number of advantages for use in lab experiments, including its high solubility in water and its low toxicity. In addition, it is relatively stable, making it suitable for long-term storage. However, it is important to note that 4-MMPDA is a synthetic compound, and as such, it is important to ensure that it is used in a safe and controlled environment.
Zukünftige Richtungen
The potential applications of 4-MMPDA are vast, and there are a number of future directions that could be explored. For example, further research could be conducted into the effects of 4-MMPDA on cognitive function, as well as its potential as a therapeutic agent for various neurological disorders. In addition, 4-MMPDA could be further studied for its potential as an anti-inflammatory agent, as well as its potential as an antidepressant. Finally, 4-MMPDA could be further explored for its potential as an analgesic agent, as well as its potential as a neuroprotective agent.
Synthesemethoden
4-MMPDA can be synthesized by a number of methods, including a two-step reaction sequence involving the condensation of 4-methoxyphenylacetic acid and 3-methylphenylhydrazine. This reaction yields the desired product in a high yield. Other methods such as the reaction of 4-methoxyphenylacetic acid and 3-methylphenylhydrazine in the presence of a base, or the reaction of 4-methoxyphenylacetic acid and 3-methylphenylhydrazine in the presence of an acid, can also be used to synthesize 4-MMPDA.
Eigenschaften
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-4-3-5-15(12-13)24-20-25-18-17(21-10-11-22-18)19(26-20)23-14-6-8-16(27-2)9-7-14/h3-12H,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCQBQOTKPMZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-methoxyphenyl)-N2-(m-tolyl)pteridine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421178.png)

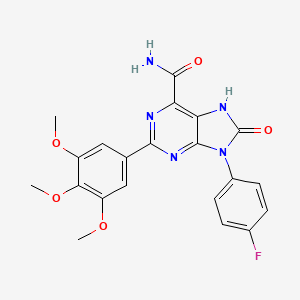
![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)

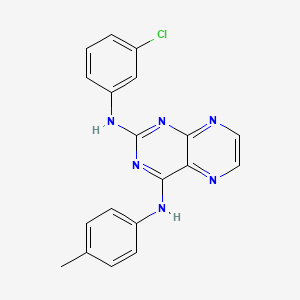
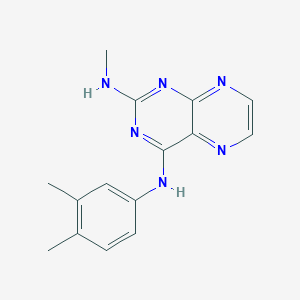
![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)
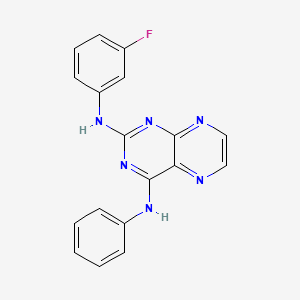

![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)